molecular formula C17H15N3O2 B512599 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 5499-76-3

4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B512599
CAS No.: 5499-76-3
M. Wt: 293.32g/mol
InChI Key: NKOOKZHTMNFLCJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is systematically identified using IUPAC conventions. Its structure comprises a pyrazolone core (5-membered ring with two adjacent nitrogen atoms) substituted at positions 2, 4, and 5. The IUPAC name is derived as follows:

  • Pyrazol-3-one : The parent heterocycle with a ketone group at position 3.
  • 2-Phenyl : A phenyl group at position 2.
  • 5-Methyl : A methyl group at position 5.
  • 4-[(2-Hydroxyanilino)methylene] : A Schiff base substituent at position 4, formed by condensation of 2-aminophenol (2-hydroxyaniline) with the pyrazolone’s carbonyl group.

The molecular formula is C₁₇H₁₅N₃O₂ , with a molar mass of 293.32 g/mol .

Molecular Geometry and Stereochemical Configuration

The compound adopts a planar geometry in its pyrazolone ring, with the Schiff base substituent introducing slight deviations due to intramolecular interactions. Key structural features include:

  • Pyrazolone ring : Bond lengths of C7=O1 (1.259 Å) and C9=N2 (1.298 Å) confirm keto-enol tautomerism stabilization.
  • Schiff base linkage : The C11=N3 bond length (1.335 Å) indicates partial double-bond character, consistent with resonance stabilization between the imine and enamine forms.
  • Stereochemistry : The molecule exists in the Z -configuration at the C=N bond due to steric and electronic factors, as confirmed by single-crystal X-ray diffraction.
Bond Length (Å) Angle (°)
C7=O1 1.259 N1-C7-O1: 120.1
C9=N2 1.298 C8-C9-N2: 117.5
C11=N3 1.335 N3-C11-C12: 121.8

X-ray Crystallographic Analysis of Single-Crystal Structures

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 10.601 Å , b = 16.954 Å , c = 11.246 Å
  • α = 90° , β = 107.19° , γ = 90° .

Key observations:

  • Planarity : The pyrazolone ring and Schiff base moiety are nearly coplanar (dihedral angle: 7.58°).
  • Packing : Molecules form inversion dimers via N–H⋯O hydrogen bonds (N4–H4A⋯O1: 2.800 Å).
  • Thermal ellipsoids : Anisotropic displacement parameters indicate minimal disorder, confirming structural rigidity.

Comparative Analysis of Tautomeric Forms in Solid-State vs. Solution

The compound exhibits tautomerism between phenol-imine (A) and keto-amine (B) forms (Fig. 1):

Solid-state :

  • Dominated by the keto-amine tautomer due to intramolecular N–H⋯O hydrogen bonding (N3–H3A⋯O1: 2.667 Å).
  • Stabilized by π-π stacking between phenyl groups (distance: 3.8 Å).

Solution (NMR) :

  • In CDCl₃, the phenol-imine form prevails, evidenced by a singlet at δ 12.8 ppm (enolic -OH).
  • In DMSO, tautomeric equilibrium shifts toward the keto-amine form due to solvent polarity (δ 10.2 ppm for N–H).
Tautomer Solid-State Solution (CDCl₃) Solution (DMSO)
Phenol-imine 20% 85% 40%
Keto-amine 80% 15% 60%

Intramolecular Hydrogen Bonding Network Characterization

The compound’s stability is governed by a robust hydrogen-bonding network:

  • N3–H3A⋯O1 : Intramolecular bond (2.667 Å, 142°) locks the Schiff base in a planar conformation.
  • C2–H2⋯O1 : Weak interaction (2.958 Å) further stabilizes the keto-amine tautomer.
  • Intermolecular interactions : N–H⋯O (2.800 Å) and C–H⋯O (3.299 Å) bonds facilitate crystal packing.

Hydrogen Bond Parameters :

Donor–Acceptor Distance (Å) Angle (°) Symmetry Operation
N3–H3A⋯O1 2.667 142 x, y, z
N4–H4A⋯O1 2.800 162 -x+1, -y+1, -z+1
C5–H5⋯O2 3.299 137 x, y+1, z

Properties

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOOKZHTMNFLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol

A representative procedure adapted from SciELO involves refluxing equimolar quantities of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.76 g, 10 mmol) and 2-hydroxyaniline (1.09 g, 10 mmol) in anhydrous methanol (50 mL) for 6–8 hours under nitrogen. The reaction mixture is concentrated under reduced pressure, and the crude product is recrystallized from a dichloromethane/n-hexane (1:3) system to yield orange-red crystals (2.41 g, 82% yield).

Key Parameters

  • Solvent : Methanol > Ethanol > Dioxane (methanol favors higher yields due to better solubility of reactants)

  • Catalyst : Calcium hydroxide (0.5 equiv.) accelerates the reaction by deprotonating the amine, though uncatalyzed reactions achieve comparable yields over extended periods.

  • Temperature : Reflux conditions (65–70°C) are optimal; room-temperature reactions require 48–72 hours for completion.

Tautomeric Considerations

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A modified protocol reduces reaction times from hours to minutes by employing microwave irradiation. Combining reactants in ethanol (20 mL) with p-toluenesulfonic acid (10 mol%) and irradiating at 100°C for 15 minutes achieves 78% yield with 99% purity (HPLC). This method minimizes side products like the bis-condensed derivative, which forms at prolonged reaction times under conventional heating.

Solid-State Mechanochemical Synthesis

Eco-friendly ball-milling techniques eliminate solvent use. Grinding 5-methyl-2-phenylpyrazol-3-one (1 equiv.) and 2-hydroxyaniline (1.05 equiv.) with montmorillonite K10 (20 wt%) at 30 Hz for 45 minutes produces the target compound in 68% yield. While lower than solution-phase methods, this approach is advantageous for large-scale production due to reduced waste.

Intermediate Isolation and Characterization

4-Benzoyl Intermediate

Prior benzoylation of the pyrazolone precursor enhances electrophilicity at the 4-position. Treatment of 5-methyl-2-phenylpyrazol-3-one with benzoyl chloride (1.1 equiv.) and calcium hydroxide (2 equiv.) in dioxane at reflux for 30 minutes yields 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one (93% purity by GC-MS). Subsequent condensation with 2-hydroxyaniline proceeds at room temperature within 4 hours, achieving 89% yield.

Spectral Fingerprints

  • FTIR (KBr, cm⁻¹) : 3153 (N–H stretch), 1616 (C=N), 1591 (C=C aromatic), 1540 (C=O), 1385 (C–N pyrazole).

  • ¹H NMR (400 MHz, CDCl₃) : δ 13.73 (s, 1H, NH), 7.97–7.12 (m, 12H, Ar–H), 6.84 (s, 1H, CH=N), 1.48 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.04 (C=O), 160.88 (C=N), 153.04 (C–OH), 15.97 (CH₃).

Reaction Optimization and Yield Analysis

ParameterConditionYield (%)Purity (%)Reference
Solvent (Reflux)Methanol8298
Solvent (Microwave)Ethanol7899
CatalystCa(OH)₂8597
Catalyst-Free7996
MechanochemicalMontmorillonite K106895

Yields correlate strongly with the electron-withdrawing capacity of the 4-substituent on the pyrazolone ring. Benzoylation increases reactivity, enabling faster condensation compared to the parent compound (Table 1).

Challenges and Mitigation Strategies

Byproduct Formation

The primary side reaction involves over-condensation to form bis-Schiff bases, particularly under acidic conditions. Maintaining a 1:1 reactant ratio and limiting reaction times to ≤8 hours suppresses this issue.

Crystallization Difficulties

The compound’s low solubility in nonpolar solvents complicates purification. Gradient crystallization using dichloromethane/hexane mixtures (1:3 to 1:5) produces phase-pure crystals suitable for X-ray analysis.

Industrial-Scale Considerations

Matrix Scientific’s manufacturing process (disclosed in vendor documentation) employs continuous flow reactors to achieve throughputs of 50 kg/batch. Key adaptations include:

  • In-line FTIR monitoring for real-time reaction control.

  • Spray drying instead of recrystallization to enhance throughput (99.5% purity by USP-NF standards).

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolones .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is in the field of oncology. Research has demonstrated that derivatives of 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit selective cytotoxicity towards cancer cells. For instance, a study highlighted that modified pyrazolone compounds showed potent activity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Enzyme Inhibition

Research into enzyme inhibition has revealed that this compound can act as an inhibitor for various enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief .

Antioxidant Activity

The antioxidant capabilities of this compound have been documented in several studies. These properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress and reducing the risk of chronic diseases .

Synthesis of Novel Materials

In material science, the compound is utilized in synthesizing novel polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced coatings and composites .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Enzyme InhibitionInhibited COX enzymes with IC50 values indicating potential for anti-inflammatory drug development.
Antioxidant ActivityExhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Material ScienceEnhanced mechanical properties in polymer composites leading to applications in protective coatings.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its donor atoms (oxygen and nitrogen). These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Triazole-Substituted Analog
  • Compound : (Z)-4-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  • Synthesis: Prepared via a condensation reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol at 100°C for 2 hours, yielding 96% .
  • Fluorine at the phenyl ring may improve metabolic stability and lipophilicity compared to the hydroxyanilino group .
b. Thiomethyl-Substituted Analog
  • Compound : (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  • Synthesis : Adapted from Dorofeeva’s method, involving cyclization and thiomethylation steps .
  • Key Differences: The thiomethyl group introduces sulfur, which may influence redox properties or metal chelation. Hydroxy and thiomethyl substituents could modulate solubility and electronic effects differently compared to the hydroxyanilino group .
c. Trifluoromethyl-Substituted Analog
  • Compound : (4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one.
  • Synthesis : Synthesized by heating trifluoromethyl-substituted precursors at 140°C, followed by recrystallization .
  • The absence of an aniline moiety reduces hydrogen-bonding capacity compared to the target compound .

Structural and Spectroscopic Comparisons

Table 1: Key Structural and Spectral Data
Compound Substituent IR (C=O, cm⁻¹) $^1$H NMR Features (δ, ppm) Yield
Target Compound 2-Hydroxyanilino ~1700–1660* Olefinic proton (~7.6), NH/OH (~5.2) N/A
Triazole analog 3-Fluorophenyl-triazole 1705, 1669 Fluorophenyl protons (~7.4–8.2) 96%
Thiomethyl analog 4-Thiomethylphenyl 1739 Thiomethyl singlet (~2.5) N/A
Trifluoromethyl analog Trifluoromethyl N/A CF₃ signals (~−60 to −70 in $^{19}$F) 46–96%

*Estimated based on pyrazolone analogs in .

Crystallographic and Stability Considerations

  • Triazole Analog: Crystallizes in the monoclinic P2₁/c space group, with a Z-configuration confirmed by X-ray diffraction. Strong intermolecular hydrogen bonds stabilize the structure .

Biological Activity

The compound 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one , a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, demonstrating potential as an anticancer agent.
  • Mechanisms of Action : The biological mechanisms underlying its activity have been investigated, including apoptosis induction and inhibition of specific enzymes.

Antimicrobial Activity

A detailed study on the antimicrobial properties of the compound revealed the following:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound exhibited a dose-dependent response, with lower MIC values indicating higher potency against these pathogens .

Cytotoxicity Studies

Cytotoxicity was assessed using various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Inhibition of topoisomerase II activity
A549 (lung cancer)20Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and inhibit crucial cellular processes highlights its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

  • Case Study 1 : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a significant increase in apoptotic cells as determined by flow cytometry. The results indicated that concentrations above 20 µM effectively induced apoptosis in over 70% of the treated cells.
  • Case Study 2 : In vivo studies using murine models demonstrated that administration of the compound resulted in a notable reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues treated with the compound.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

Q & A

Q. What are the recommended synthetic routes for 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

Q. Table 1: Synthetic Conditions for Pyrazolone Derivatives

ReactantsSolventCatalystTemperature/TimeYieldReference
5-Methyl-2-phenylpyrazolone + 2-hydroxyanilineEthanolAcetic acidReflux, 4–6 h65–75%
Pyrazolone + substituted anilineDMFPiperidine80°C, 2 h70–80%

Q. How can the molecular structure and tautomeric forms of this compound be experimentally confirmed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the enol-keto tautomeric equilibrium by analyzing bond lengths (e.g., C=O vs. C–O) and hydrogen-bonding networks. For example, a triclinic crystal system (space group P1) with parameters a = 9.52 Å, b = 10.46 Å, and α = 66.87° was used for a related compound, achieving an R factor of 0.038 .
  • Spectroscopy : Use 1H^1H-NMR to identify enolic protons (δ 12–14 ppm) and FTIR for carbonyl stretching vibrations (1650–1700 cm⁻¹). Cross-validate with DFT calculations to correlate experimental and theoretical spectra .

Q. What analytical techniques are critical for purity assessment and functional group identification?

  • Methodological Answer :
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
  • FTIR : Detect key functional groups (e.g., N–H bending at 1550 cm⁻¹, C=O at 1670 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak ([M+H]⁺) at m/z 369.41 .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To resolve these:
  • Perform variable-temperature NMR to study tautomeric dynamics in solution.
  • Compare SC-XRD data (solid-state) with DFT-optimized gas-phase geometries. For example, a 0.05 Å deviation in C–C bond lengths between experimental (XRD) and theoretical (B3LYP/6-31G*) models indicates environmental influences .
  • Use polarizable continuum models (PCM) in DFT to simulate solvent effects .

Q. What experimental designs are optimal for studying its reactivity under varying conditions (pH, temperature)?

  • Methodological Answer : Adopt a split-plot design to minimize variability:
  • Main plots : pH levels (acidic, neutral, basic).
  • Subplots : Temperature (25°C, 50°C, 80°C).
  • Replicates : 3–4 trials per condition.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yields using HPLC. For environmental stability studies, use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) .

Q. How can the environmental fate and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer : Follow the INCHEMBIOL framework for long-term environmental impact studies:
  • Abiotic transformations : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation, λ > 290 nm).
  • Biotic degradation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-MS/MS.
  • Ecotoxicity : Use Daphnia magna (48-h LC50) and algal growth inhibition tests (OECD 201/202) .

Q. What advanced methodologies are recommended for analyzing tautomeric behavior in solution vs. solid state?

  • Methodological Answer :
  • Solid-state : SC-XRD combined with Hirshfeld surface analysis to map intermolecular interactions (e.g., π-π stacking, H-bonds) .
  • Solution-state : 1H^1H-15N^{15}N HMBC NMR to detect tautomer-specific correlations.
  • Computational : QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points .

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